

Application Note: Purification of Sulfo-Cy5 Picolyl Azide Labeled Proteins

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Compound of Interest

Compound Name: Sulfo-Cy5 Picolyl Azide

Cat. No.: B15554612

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Introduction

The purification of fluorescently labeled proteins is a critical step to ensure the accuracy and reliability of downstream applications by removing unconjugated dye. The presence of free dye can lead to high background signals, inaccurate quantification, and non-specific signals in sensitive assays such as fluorescence microscopy, flow cytometry, and ELISA[1]. This document provides a detailed protocol for the purification of proteins labeled with **Sulfo-Cy5 Picolyl Azide** using a spin column format, a method well-suited for rapid and efficient removal of small molecules from protein samples[2].

Sulfo-Cy5 Picolyl Azide is a water-soluble fluorescent probe used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry[3][4]. Its picolyl azide group incorporates a copper-chelating motif, which can increase the rate and efficiency of the labeling reaction[5][6]. Following the labeling reaction, it is imperative to remove any unreacted dye. Spin desalting columns, which operate on the principle of size exclusion chromatography, provide a user-friendly and rapid method for separating the larger labeled protein from the smaller, unreacted dye molecules[2][7]. This method ensures high recovery of the purified protein conjugate, ready for downstream applications[8].

Key Features of **Sulfo-Cy5 Picolyl Azide**

The dye possesses properties ideal for protein labeling and detection. Its high water solubility is conferred by the sulfonate (Sulfo) groups, making it suitable for labeling biological molecules in aqueous solutions without organic co-solvents[3][4].

Property	Value	Reference
Excitation Maximum (λ_{ex})	~648 nm	[3][5]
Emission Maximum (λ_{em})	~671 nm	[3][5]
Extinction Coefficient	250,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][5]
Molecular Weight	~953.11 g/mol	[3][9]
Solubility	Water, DMSO, DMF	[3][5]

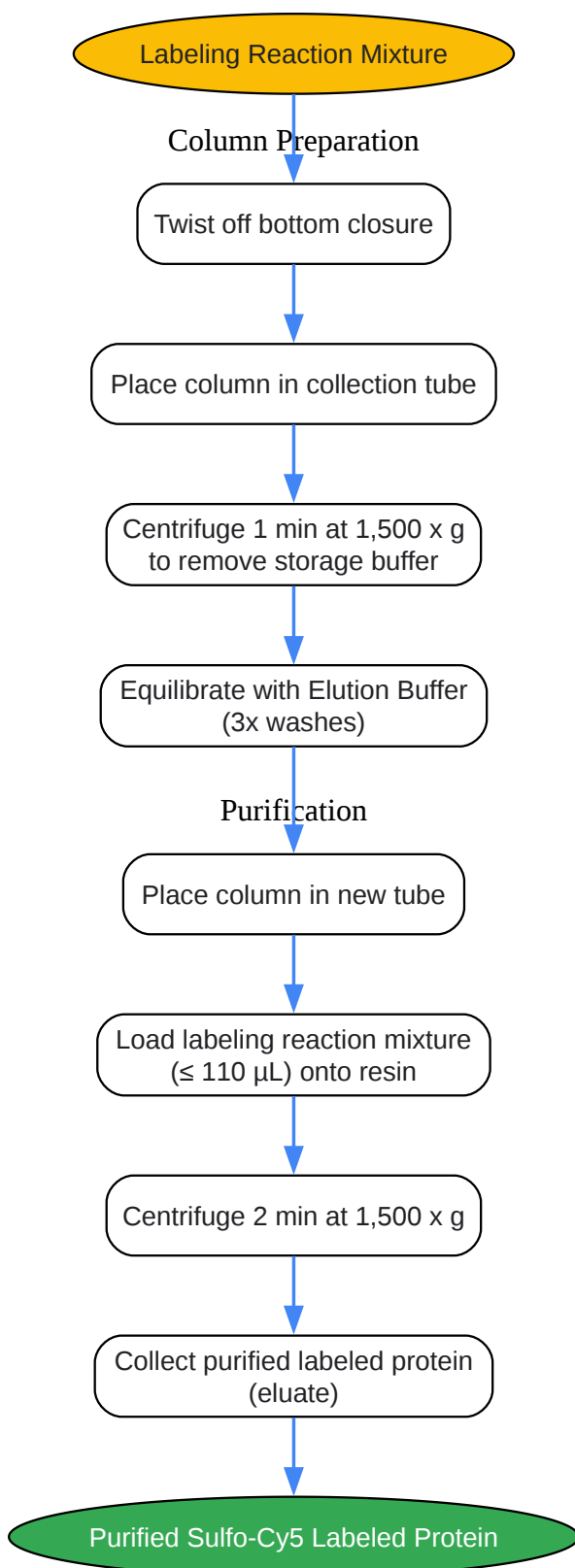
Experimental Protocol

This protocol is designed for purifying up to 1 mg of labeled protein with a reaction volume not exceeding 110 μL , as is common for commercially available kits[1][7].

Materials

- **Sulfo-Cy5 Picolyl Azide** labeled protein reaction mixture (Volume $\leq 100 \mu\text{L}$)[10]
- Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
- Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)[11]
- Microcentrifuge
- 1.5 mL microcentrifuge collection tubes

Purification Workflow Diagram



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